

An In-depth Technical Guide to AF647-NHS Ester for Advanced Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF647-NHS ester

Cat. No.: B12289673

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **AF647-NHS ester**, a widely used far-red fluorescent dye for the labeling of biomolecules. It details the core principles of the labeling chemistry, provides a step-by-step experimental protocol for antibody conjugation, and presents key quantitative data to inform experimental design and ensure reproducible, high-quality results.

Core Principles of AF647-NHS Ester Chemistry

AF647-NHS ester is an amine-reactive fluorescent probe that enables the covalent attachment of the bright and photostable AF647 fluorophore to proteins, antibodies, and other molecules containing primary amines.^[1] The key to this process is the N-hydroxysuccinimide (NHS) ester functional group.

Reaction Mechanism: The NHS ester reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond, covalently linking the AF647 dye to the target molecule.^[2] The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 8.5, which deprotonates the primary amines, increasing their nucleophilicity.^{[3][4]}

Quantitative Data and Spectral Properties

AF647 is favored for its high molar extinction coefficient, good quantum yield, and excellent photostability, making it a robust choice for various fluorescence-based applications.

Table 1: Physicochemical and Spectral Properties of **AF647-NHS Ester**

Property	Value	Source(s)
Molecular Weight	~1250 g/mol	[5]
Excitation Maximum (λ_{ex})	650 - 651 nm	
Emission Maximum (λ_{em})	665 - 672 nm	
Molar Extinction Coefficient (ϵ)	~239,000 - 270,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.33	
Optimal pH for Labeling	8.0 - 8.5	
Solubility	Good in water, DMSO, DMF	

Table 2: Performance Comparison: AF647 vs. Cy5

Feature	AF647	Cy5	Source(s)
Brightness	Higher	Lower	
Photostability	More photostable	Less photostable	
Self-Quenching	Less prone to self-quenching at high DOL	More prone to self-quenching	
pH Sensitivity	Insensitive from pH 4 to 10	pH insensitive from pH 4 to 10	
Excitation/Emission	~650/668 nm	~650/670 nm	
Molar Extinction Coefficient	~239,000 - 270,000 $\text{cm}^{-1}\text{M}^{-1}$	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	

Experimental Protocol: Antibody Labeling with AF647-NHS Ester

This protocol provides a detailed methodology for the conjugation of **AF647-NHS ester** to an IgG antibody.

3.1. Materials

- IgG antibody (or other protein to be labeled) in an amine-free buffer (e.g., PBS)
- **AF647-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer

3.2. Detailed Methodology

Step 1: Preparation of Reagents

- **Antibody Solution:** Adjust the concentration of the antibody to 2 mg/mL in PBS. The buffer must be free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.
- **AF647-NHS Ester Stock Solution:** Immediately before use, dissolve the **AF647-NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
- **Reaction Buffer:** Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.

Step 2: Labeling Reaction

- To 0.5 mL of the 2 mg/mL antibody solution, add 50 μ L of 1 M sodium bicarbonate buffer to raise the pH.
- Calculate the required volume of the **AF647-NHS ester** stock solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization. For an IgG (MW ~150,000 g/mol), this typically corresponds to adding 5-15 μ L of a 10 mg/mL dye solution to 1 mg of antibody.
- Add the calculated volume of the **AF647-NHS ester** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Step 3: Purification of the Conjugate

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate with PBS (pH 7.4).
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The free, unreacted dye will elute later.
- Collect the fractions containing the labeled antibody.

Step 4: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 650 nm (A_{650}) using a spectrophotometer.
- Calculate the molar concentration of the antibody:
 - Protein Concentration (M) = $[A_{280} - (A_{650} \times 0.03)] / \epsilon_{\text{protein}}$

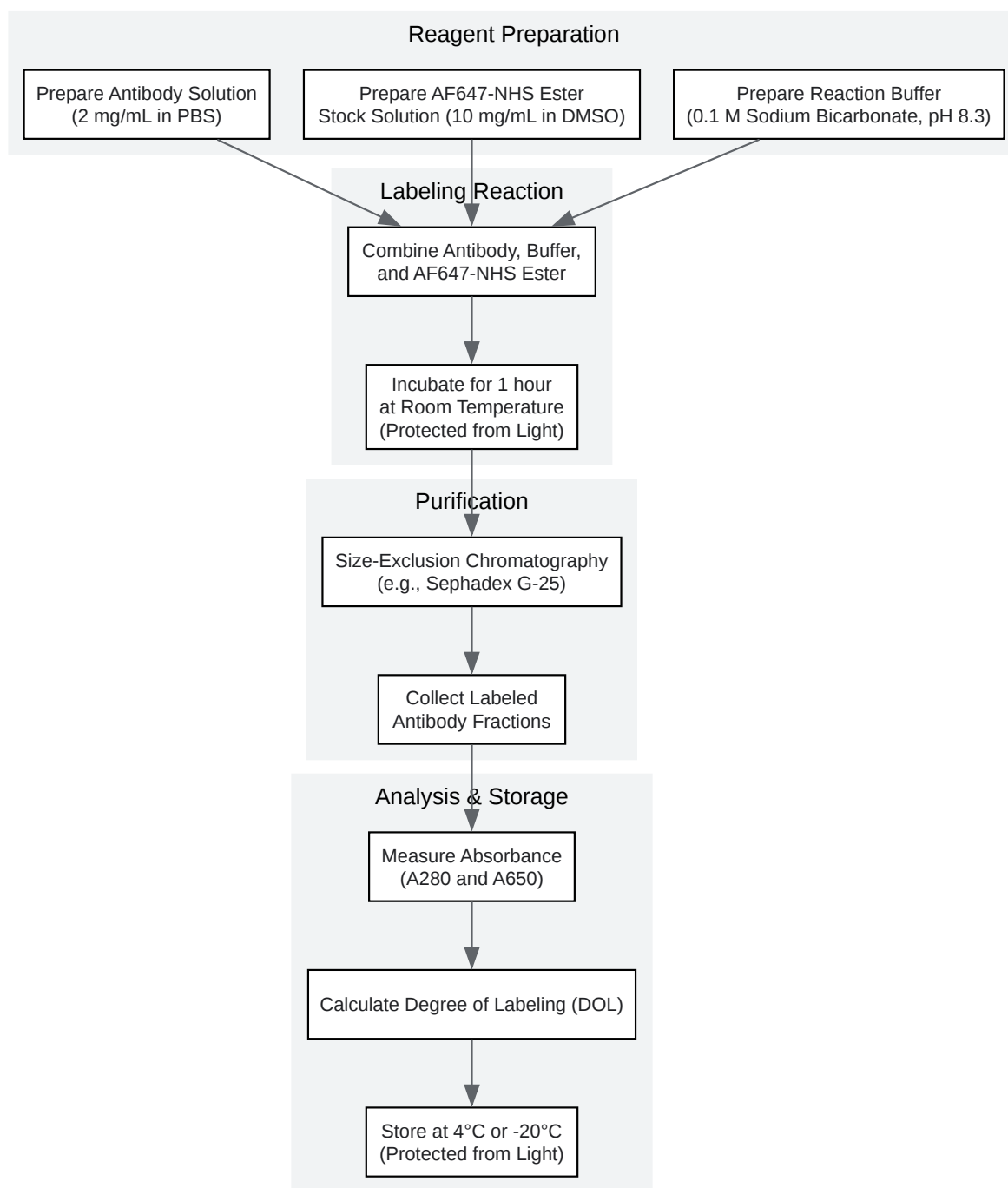
- Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$), and 0.03 is a correction factor for the absorbance of the dye at 280 nm.
- Calculate the Degree of Labeling:
 - $\text{DOL} = A_{650} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of AF647 at 650 nm ($\sim 239,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - An optimal DOL for most applications is between 2 and 7.

Step 5: Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

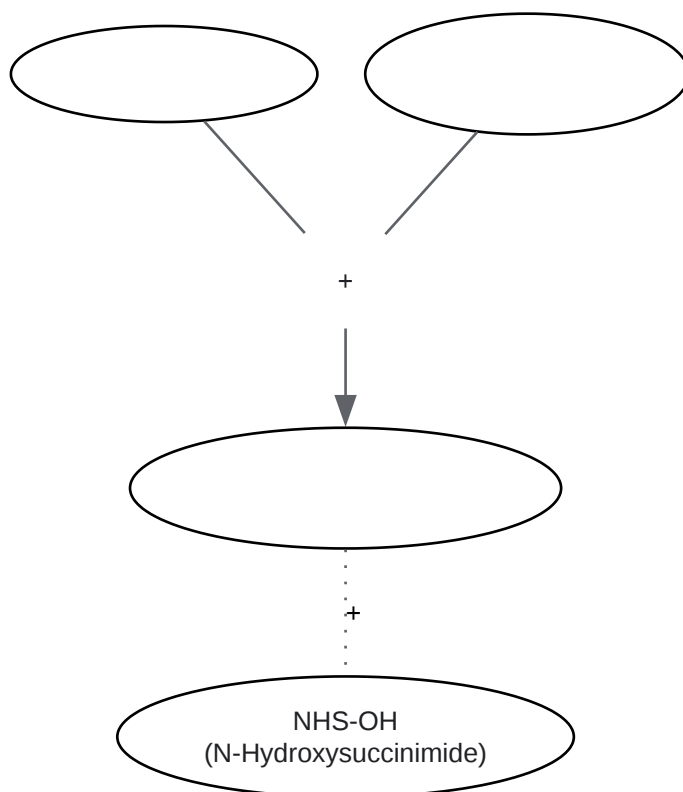
Visualizing the Process: Diagrams

To further clarify the experimental workflow and the underlying chemistry, the following diagrams have been generated.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for labeling an antibody with **AF647-NHS ester**.



[Click to download full resolution via product page](#)

Figure 2: Chemical reaction of **AF647-NHS ester** with a primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Alexa Fluor 647 NHS Ester (Succinimidyl Ester), Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 2. glenresearch.com [glenresearch.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.aatbio.com [docs.aatbio.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to AF647-NHS Ester for Advanced Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12289673#what-is-af647-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com